2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid
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Overview
Description
2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid is a heterocyclic compound that features both pyrazole and oxolane rings
Preparation Methods
The synthesis of 2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the cyclization of appropriate precursors, such as 1-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid .
Chemical Reactions Analysis
2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents under basic conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid include:
1-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid: This compound shares the pyrazole ring but lacks the oxolane moiety.
1-(2-methylphenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: This compound has an additional phenyl group attached to the pyrazole ring.
The uniqueness of this compound lies in its combination of the pyrazole and oxolane rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-[2-(2-methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c1-10-4-2-3-5-12(10)17-13(6-8-16-17)14-11(15(18)19)7-9-20-14/h2-6,8,11,14H,7,9H2,1H3,(H,18,19) |
InChI Key |
GIJJCJWKEQFUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC=N2)C3C(CCO3)C(=O)O |
Origin of Product |
United States |
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